molecular formula C17H16N2O3 B13941259 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester CAS No. 63455-53-8

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester

Cat. No.: B13941259
CAS No.: 63455-53-8
M. Wt: 296.32 g/mol
InChI Key: LDBMQSOXPOLETB-UHFFFAOYSA-N
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Description

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester is a heterocyclic compound with a complex structure that includes a pyrimidoquinoline core

Preparation Methods

The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester include:

These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester lies in its specific ester group, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

63455-53-8

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

butyl 1-oxopyrimido[1,2-a]quinoline-2-carboxylate

InChI

InChI=1S/C17H16N2O3/c1-2-3-10-22-17(21)13-11-18-15-9-8-12-6-4-5-7-14(12)19(15)16(13)20/h4-9,11H,2-3,10H2,1H3

InChI Key

LDBMQSOXPOLETB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CN=C2C=CC3=CC=CC=C3N2C1=O

Origin of Product

United States

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